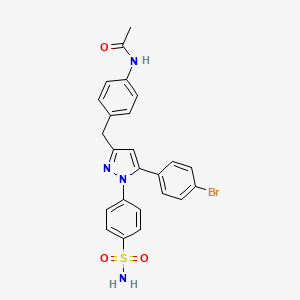

Pyrazole derivative 63

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C24H21BrN4O3S |

|---|---|

Molekulargewicht |

525.4 g/mol |

IUPAC-Name |

N-[4-[[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)pyrazol-3-yl]methyl]phenyl]acetamide |

InChI |

InChI=1S/C24H21BrN4O3S/c1-16(30)27-20-8-2-17(3-9-20)14-21-15-24(18-4-6-19(25)7-5-18)29(28-21)22-10-12-23(13-11-22)33(26,31)32/h2-13,15H,14H2,1H3,(H,27,30)(H2,26,31,32) |

InChI-Schlüssel |

RPELRWHDWCPVAL-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1=CC=C(C=C1)CC2=NN(C(=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)S(=O)(=O)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Process Development for Pyrazole Derivative 63

Strategic Retrosynthetic Analysis for Pyrazole (B372694) Derivative 63 Synthesis

A critical step in the development of a synthetic route for a target molecule is the retrosynthetic analysis, which involves deconstructing the molecule into simpler, commercially available precursors.

The synthesis of a specific pyrazole derivative, identified as a potential PD-1/PD-L1 inhibitor, commences with the condensation of N-Boc-piperidine-4-carboxylic acid and 2,2-dimethyl-1,3-dioxane-4,6-dione. tandfonline.comnih.gov This reaction, facilitated by dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), yields an intermediate which is then converted to a more stable precursor by heating in ethanol. tandfonline.comnih.gov Subsequent reaction with triethyl orthoformate in the presence of acetic anhydride (B1165640) affords a key intermediate. The final pyrazole ring is constructed through cyclization of this intermediate with p-methylphenylhydrazine. tandfonline.comnih.gov

In a separate synthetic approach for a different molecule also designated as pyrazole derivative 63, an effective PDE4 inhibitor, the synthesis of its enantiopure forms relies on the use of tert-butanesulfinamide. nih.gov For the (R)-pyrazole derivative 63, a sulfinimine derived from (S)-tert-butanesulfinamide undergoes nucleophilic addition with 4-picolyl lithium. nih.gov This is a crucial step that sets the stereochemistry of the final product.

The formation of the pyrazole ring in the synthesis of the PD-1/PD-L1 inhibitor involves a classical condensation reaction between a 1,3-dicarbonyl-like intermediate and a hydrazine (B178648) derivative. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

For the enantioselective synthesis of the PDE4 inhibitor, the key mechanistic step is the diastereoselective nucleophilic addition of 4-picolyl lithium to the sulfinimine. The stereochemical outcome is directed by the chiral tert-butanesulfinyl group. The subsequent one-pot amination and thermal dehydrocyclization constructs the pyrazole ring. nih.gov

Advanced Synthetic Approaches to this compound and Analogues

Modern synthetic organic chemistry offers a plethora of advanced techniques to construct pyrazole scaffolds with high efficiency and diversity.

While the specific synthesis of "this compound" in the provided literature does not explicitly detail transition metal-catalyzed steps for the core pyrazole formation, the broader field of pyrazole synthesis heavily relies on such methods. Transition metals like palladium, copper, and ruthenium are instrumental in C-H functionalization, cross-coupling reactions, and cycloadditions to build and decorate the pyrazole ring. researchgate.netrsc.org For instance, palladium-catalyzed cross-coupling reactions are valuable for introducing various substituents onto the pyrazole core. mdpi.com Copper-catalyzed sydnone (B8496669) alkyne cycloaddition (CuSAC) is another powerful method for the regioselective synthesis of 1,4-disubstituted pyrazoles. chim.it

A summary of common transition metal catalysts in pyrazole synthesis is presented below:

| Catalyst/Reagent | Reaction Type | Application | Reference |

| Palladium Catalysts | Cross-coupling (e.g., Suzuki, Heck) | Functionalization of the pyrazole ring | mdpi.com |

| Copper Catalysts | Cycloadditions, C-H functionalization | Regioselective pyrazole synthesis | chim.it |

| Gold Catalysts | Tandem aminofluorination | Synthesis of fluoropyrazoles | mdpi.com |

| Ruthenium Catalysts | Photoredox cycloaddition | Synthesis of pyrazole derivatives | mdpi.com |

Photoredox and electrochemical methods represent green and efficient alternatives for the synthesis of pyrazoles. These techniques often proceed under mild conditions, avoiding the need for harsh reagents. nih.govmdpi.com For example, a visible-light-induced cascade annulation can be employed to construct complex heterocyclic systems containing a pyrazole moiety. acs.org Electrochemical synthesis has been successfully applied to produce polysubstituted sulfonated pyrazoles from enaminones and sulfonyl hydrazides under metal- and exogenous-oxidant-free conditions. nih.gov This involves a cascade of intermolecular condensation, radical-radical cross-coupling sulfonylation, and pyrazole annulation. nih.gov

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.combeilstein-journals.orgrsc.org This approach is particularly valuable for the synthesis of diverse libraries of pyrazole derivatives. For instance, a four-component reaction can be utilized to synthesize pyrano[2,3-c]pyrazoles. beilstein-journals.org Another example is the three-component synthesis of persubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines. beilstein-journals.org These strategies offer significant advantages in terms of atom economy, step economy, and operational simplicity. mdpi.comrsc.org

Examples of Multicomponent Reactions for Pyrazole Synthesis:

| Number of Components | Reactants | Product | Reference |

| Three | Aldehydes, β-ketoesters, hydrazines | Persubstituted pyrazoles | beilstein-journals.org |

| Four | 3-methyl-1-phenyl-1H-pyrazol-4(5H)-one, diverse aldehydes, dimedone, Et2NH | Pyrazole-dimedone derivatives | mdpi.com |

| Five | 5-methyl-1,3,4-thiadiazole-2-thiol, diverse aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, hydrazine hydrate (B1144303) | Highly substituted pyrano[2,3-c]pyrazoles | mdpi.com |

Application of Flow Chemistry in this compound Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of pyrazole derivatives, offering significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and greater scalability. galchimia.comnih.gov The production of this compound has been successfully adapted to a flow chemistry setup, leading to notable improvements in efficiency and yield.

One established flow-based approach involves a two-step telescoped synthesis. mit.edu In this process, the initial condensation to form a key intermediate and the subsequent cyclization with a hydrazine derivative are performed in sequential reactor coils. mit.edu This modular setup allows for precise control over reaction parameters such as temperature, pressure, and residence time for each step, optimizing the formation of this compound. mit.eduresearchgate.net For instance, operating solvents above their atmospheric boiling points in a pressurized system can significantly accelerate reaction kinetics. mit.edu

A representative flow synthesis of a pyrazole derivative, analogous to the synthesis of this compound, is outlined below. The system utilizes sequential reactor modules to first form a diazoalkane intermediate, followed by a [3+2] cycloaddition.

| Parameter | Module 1: Diazoalkane Formation | Module 2: [3+2] Cycloaddition |

| Reactants | Fluorinated Amine, Reagent X | Diazoalkane Intermediate, Alkyne |

| Temperature | 60 °C | 90 °C |

| Residence Time | 5 minutes | 10 minutes |

| Yield | - | 92% |

| This interactive table presents optimized conditions for a modular continuous flow synthesis of a pyrazole derivative, demonstrating the efficiency of this approach. mit.edu |

The use of flow chemistry not only accelerates the synthesis but also enables the safe handling of potentially hazardous intermediates, such as diazoalkanes, at elevated temperatures. mit.edu The scalability of this process has been demonstrated, with the potential for producing gram quantities of the final product per hour. rsc.org Furthermore, continuous flow systems can be integrated with in-line analysis and purification units, streamlining the entire production process. galchimia.com

Yield Optimization and Scalability Research for this compound

Optimizing the yield and ensuring the scalability of the synthesis of this compound are critical for its potential industrial application. Research in this area has focused on process intensification strategies and controlling the regioselectivity of the key cyclocondensation reaction.

Process intensification aims to develop more efficient and sustainable manufacturing processes. cetjournal.it For the synthesis of this compound, two key process intensification strategies have been explored: the use of microreactors and microwave-assisted synthesis.

Microreactors offer exceptionally high surface-to-volume ratios, leading to superior heat and mass transfer compared to conventional batch reactors. mdpi.comnih.gov This allows for precise temperature control, which is crucial for minimizing the formation of byproducts and improving the selectivity of the reaction. cetjournal.it The small reaction volumes inherent in microreactors also enhance process safety, particularly when dealing with highly exothermic reactions or unstable intermediates. nih.gov The transition from batch to continuous microreactor systems for processes analogous to the synthesis of this compound has been shown to reduce reaction times from hours to mere minutes. mdpi.com

Microwave-assisted synthesis is another effective process intensification technique that can significantly reduce reaction times and improve yields. dergipark.org.trresearchgate.net Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to cleaner reactions with fewer side products compared to conventional heating methods. researchgate.net For the synthesis of pyrazole derivatives, microwave-assisted one-pot multicomponent reactions have been developed, offering an environmentally benign and efficient protocol. mdpi.comgsconlinepress.com

| Synthesis Method | Reaction Time | Yield | Reference |

| Conventional Batch | 9 hours | ~80-85% | mdpi.com |

| Continuous Flow | 16 minutes | 80-85% | mdpi.com |

| Microwave-Assisted | 20 minutes | 60-80% | dergipark.org.tr |

| This interactive table compares the reaction times and yields of different synthesis methods for pyrazole derivatives, highlighting the benefits of process intensification. |

The Knorr cyclocondensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine is a common method for synthesizing the pyrazole core of this compound. A significant challenge in this reaction is controlling the regioselectivity to obtain the desired constitutional isomer. nih.gov The regiochemical outcome is influenced by a combination of steric and electronic factors of the reactants, as well as the reaction conditions. clockss.orgbeilstein-journals.org

Research has shown that the choice of solvent can have a dramatic impact on the regioselectivity of the cyclocondensation. acs.orgnih.gov For instance, the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), has been found to significantly favor the formation of one regioisomer over the other. acs.orgnih.gov This is attributed to the ability of these solvents to form hydrogen bonds, which can influence the reactivity of the two carbonyl groups of the dicarbonyl precursor. acs.org

The electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine also play a crucial role. nih.gov Electron-withdrawing groups on the dicarbonyl can direct the initial nucleophilic attack of the hydrazine. clockss.org Similarly, the steric bulk of the substituents can influence which carbonyl group is more accessible for reaction. beilstein-journals.orgnih.gov In some cases, the use of specific catalysts can also steer the reaction towards the desired regioisomer. nih.gov

| Solvent | Regioisomeric Ratio (Isomer A : Isomer B) |

| Ethanol | 75 : 25 |

| 2,2,2-Trifluoroethanol (TFE) | 92 : 8 |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97 : 3 |

| This interactive table illustrates the effect of different solvents on the regioselectivity of a pyrazole formation reaction, demonstrating a significant improvement with fluorinated alcohols. conicet.gov.ar |

By carefully selecting the reaction conditions, including the solvent and any catalysts, and by considering the steric and electronic properties of the starting materials, a high degree of regiocontrol can be achieved in the synthesis of this compound.

Structure Activity Relationship Sar and Ligand Design Research for Pyrazole Derivative 63

Systematic Structural Modifications of Pyrazole (B372694) Derivative 63 for Enhanced Research Activity

Systematic structural modification is a cornerstone of medicinal chemistry, aiming to improve a compound's potency, selectivity, and pharmacokinetic properties. researchgate.net For pyrazole derivatives, modifications are typically explored at various positions on the pyrazole core and its substituents. nih.govrsc.org The design of a focused library of analogues allows researchers to probe the steric and electronic requirements of the target binding site. nih.govscispace.com

The biological response of pyrazole derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring and any appended phenyl rings. jocpr.com

Electronic Effects : The introduction of electron-withdrawing groups, such as halogens (-Cl, -F), can enhance the biological activity of pyrazole compounds. jocpr.comekb.eg For instance, in one study on pyrazole-based inhibitors, introducing ortho difluoro substituents on an aryl ring was tolerated with only a small loss of potency, whereas bulkier dichloro substituents led to a complete loss of activity. nih.govscispace.com Conversely, electron-donating groups like methyl (-CH3) or methoxy (B1213986) (-OCH3) can also positively influence activity, depending on the specific biological target and binding pocket interactions. jocpr.comekb.eg

Steric Effects : The size and shape of substituents play a critical role. Research on meprin inhibitors showed that a 3,5-diphenylpyrazole (B73989) exhibited high potency, while replacing a phenyl group with smaller methyl or larger benzyl (B1604629) groups decreased activity. nih.gov This suggests that an optimal size and conformation are necessary to fit within the target's binding site. The introduction of a cyclic moiety, such as a cyclopentyl group, was found to be favorable for inhibition in some cases. nih.gov

Positional Isomerism : The position of a substituent can dramatically alter a compound's effectiveness. In a series of pyrazole ester derivatives, moving a substituent on a phenyl ring from the ortho to the meta position was shown to impact activity against different enzyme isoforms. nih.gov For pyrazole-thiobarbituric acid derivatives, the nature of the substituent on an aldehyde used in the synthesis determined the final compound's antibacterial activity. mdpi.com

The distinct activity profiles observed across different series of pyrazole derivatives underscore the critical importance of the molecule's chemical structure and substituent patterns in determining the potency of bioactive compounds. mdpi.com

Pharmacophore modeling is a crucial step in ligand-based drug design, identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. researchgate.net This approach involves comparing the structural properties of known active pyrazole derivatives to identify common features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. researchgate.net

For pyrazole-based compounds, the core scaffold itself is a key component of the pharmacophore. mdpi.com In the development of Aurora kinase inhibitors, the pyrazole fragment was chosen over other rings like pyrimidine (B1678525) or thiazole (B1198619) because it yielded potent inhibitors with better drug-like properties. mdpi.com Similarly, in designing selective COX-2 inhibitors, pharmacophore modeling of known pyrazoles helped to delineate the chemical features essential for potency and selectivity. researchgate.net The insights gained from such models guide the design of new analogues with a higher probability of being active.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrazole Derivative 63 Systems

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are instrumental in predicting the activity of novel compounds and understanding the physicochemical properties that drive potency.

A 2D-QSAR study was conducted on a series of compounds to predict the anticancer activity of the 63 in-house synthesized pyrazole derivatives against seven cancer cell lines. nih.govresearchgate.net Using statistical methods like principal component analysis (PCA) and partial least squares (PLS), models were developed that followed the Organization for Economic Co-operation and Development (OECD) guidelines. nih.govresearchgate.net These models yielded high correlation coefficient values and were used to predict the pIC50 (the negative logarithm of the half-maximal inhibitory concentration) for the 63 pyrazole compounds. nih.govresearchgate.net

Based on the most statistically significant 2D-QSAR model for the B16F10 skin cancer cell line, four compounds from the library were predicted to have the strongest anti-proliferative potential. nih.gov

Table 1: Predicted Anticancer Activity of Select Pyrazole Derivatives against B16F10 Cell Line

| Compound | Predicted pIC50 |

|---|---|

| Pyrazole Derivative 36 | >5.0 |

| Pyrazole Derivative 41 | >5.0 |

| Pyrazole Derivative 42 | >5.0 |

| Pyrazole Derivative 43 | >5.0 |

Data sourced from a 2D-QSAR modeling study. nih.gov The model equation predicted high pIC50 values for these compounds, indicating strong potential activity.

The development of such QSAR models allows for the rational design of new derivatives by focusing on substituting functional groups related to the most significant molecular descriptors identified in the model. researchgate.net

Computational Ligand Design and Virtual Screening for this compound Scaffolds

Computational approaches are integral to modern drug discovery, accelerating the identification and optimization of novel therapeutic agents. researchgate.net Structure-based virtual screening (SBVS) and molecular docking are powerful tools used to assess the potential of compounds to interact with specific biological targets. nih.gov

An extensive computational study was performed on the 63 in-house synthesized pyrazole derivatives to evaluate their modulatory or inhibitory effects against six different protein targets implicated in various cancers: CRMP2, C-RAF, CYP17, c-KIT, VEGFR, and HDAC. nih.gov The process involved preparing the 3D structures of all 63 pyrazole derivatives and docking them into the binding sites of the target proteins. nih.gov

This virtual screening filtered the library of compounds based on their predicted binding affinity and interaction profiles. nih.gov The most promising compounds were then subjected to molecular dynamics (MD) simulations to evaluate the stability of the protein-ligand complexes. nih.gov Through this comprehensive computational analysis, several pyrazole derivatives were identified as having high potential as inhibitors for specific targets. nih.gov

Table 2: Top-Ranked Pyrazole Derivatives from Virtual Screening

| Compound | Target Protein | Binding Affinity (kcal/mol) | Standard Compound | Standard Binding Affinity (kcal/mol) |

|---|---|---|---|---|

| M36 | C-RAF | -9.7 | Sorafenib | -10.2 |

| M33 | HDAC | Data not specified | ||

| M72 | CYP72 | Data not specified | ||

| M76 | VEGFR | Data not specified |

Data sourced from a computational study involving molecular docking and dynamic simulation. nih.gov Binding affinity represents the predicted strength of the interaction between the ligand and the protein target.

This combination of ligand-based and structure-based computational methods allows for the efficient screening of compound libraries and the rational design of new, potentially more effective molecules based on the pyrazole scaffold. nih.govnih.gov

Molecular and Cellular Mechanistic Investigations of Pyrazole Derivative 63

Identification of Direct Molecular Targets of Pyrazole (B372694) Derivative 63

The characterization of direct molecular targets is a foundational step in understanding the pharmacological profile of any therapeutic candidate. For Pyrazole derivative 63, a compound identified within a novel series of pyrazole-based molecules, research has focused on its interactions with key proteins, primarily enzymes and receptors, to delineate its mechanism of action at a molecular level.

Investigations into the enzymatic interactions of this compound have identified it as a potent inhibitor of lactate (B86563) dehydrogenase (LDH). nih.gov As a critical enzyme in anaerobic glycolysis, LDH is a significant target in cancer metabolism research. nih.govnih.gov this compound has demonstrated effective, low nanomolar inhibition of both the LDHA and LDHB isoforms of the enzyme. nih.gov This inhibition disrupts the conversion of pyruvate (B1213749) to lactate, a key process in the metabolic activity of many cancer cells. nih.govnih.gov

While specific studies on this compound's activity against other enzymes like COX, LOX, or various phosphatases are not detailed, the broader class of pyrazole derivatives is known for a wide range of enzyme-inhibiting activities. globalresearchonline.netmdpi.com For example, different pyrazole-containing compounds have been developed as inhibitors of protein kinases, which are crucial in cell signaling and proliferation. nih.gov

Table 1: Enzyme Inhibition Profile of this compound

| Enzyme Target | Isoform(s) | Inhibition Potency | Cellular Effect |

|---|

Receptor Binding and Modulation by this compound

While direct receptor binding studies for this compound are not specified in the available literature, the pyrazole scaffold is a common feature in ligands designed for various receptors. Notably, extensive research has been conducted on pyrazole-based compounds as modulators of cannabinoid receptors (CB1 and CB2). nih.govacs.orgnih.gov These derivatives have been synthesized and evaluated for their binding affinities, with some showing high potency and selectivity for the CB2 receptor. nih.govnih.gov

For instance, a pyrazole-derived compound, RNB-61, was identified as a full agonist for the human CB2 receptor, exhibiting a high binding affinity in the low nanomolar range. nih.gov Such studies highlight the versatility of the pyrazole core in designing receptor-specific ligands, suggesting a potential avenue for future investigation into this compound. nih.govnih.gov

Table 2: Receptor Binding Profile of Representative Pyrazole Derivatives

| Compound Class | Receptor Target | Binding Affinity (Ki) | Functional Activity |

|---|

Protein-Ligand Interaction Analysis of this compound

The potent inhibition of LDH by this compound is underpinned by specific molecular interactions within the enzyme's active site. nih.gov Structure-based design and optimization were key to developing its high potency. nih.gov While the precise binding mode of compound 63 is a result of this targeted design, general principles of protein-ligand interactions for pyrazole derivatives have been elucidated through molecular docking and simulation studies on other members of this class. nih.govnih.gov

These analyses reveal that pyrazole derivatives often form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pockets of their target proteins. nih.govnih.gov For example, in studies of pyrazole derivatives targeting the Bcl-2 protein, interactions include pi-pi stacking with phenylalanine residues and hydrogen bonding that stabilizes the complex. nih.gov Similarly, docking studies on pyrazole-based kinase inhibitors show hydrogen bonds forming with hinge region residues like Alanine and hydrophobic interactions with Leucine and Valine. nih.gov The efficacy of this compound as an LDH inhibitor is likely attributable to a similarly optimized network of interactions that ensures a stable and prolonged engagement with the target, a concept supported by its slow in vitro off-rate. nih.gov

Elucidation of Cellular Pathways Modulated by this compound

Beyond direct molecular interactions, it is crucial to understand how a compound affects the complex network of cellular pathways. Research into pyrazole derivatives indicates significant modulation of pathways controlling cell survival, proliferation, and inflammatory responses.

A primary mechanism through which many anticancer agents, including pyrazole derivatives, exert their effect is the induction of apoptosis, or programmed cell death. nih.govnih.govresearchgate.net Studies on various 1,3,5-trisubstituted-1H-pyrazole derivatives have shown they can effectively trigger apoptotic pathways in cancer cells. nih.gov

A key target in this process is the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of apoptosis. nih.govresearchgate.net Certain pyrazole compounds have been shown to act as inhibitors of the anti-apoptotic protein Bcl-2. nih.gov This inhibition disrupts the balance of pro- and anti-apoptotic proteins, leading to the activation of the cell death cascade. nih.gov Mechanistically, this involves a significant decrease in Bcl-2 gene expression, coupled with an increase in the expression of pro-apoptotic factors such as Bax and the tumor suppressor protein p53. nih.govresearchgate.net The activation of this intrinsic apoptotic pathway ultimately leads to the cleavage and activation of executioner caspases, such as Caspase-3, which carry out the systematic dismantling of the cell. nih.govwaocp.org

Table 3: Modulation of Apoptotic Pathway Components by Pyrazole Derivatives

| Protein/Gene Target | Effect | Downstream Consequence |

|---|---|---|

| Bcl-2 | Decreased gene expression. nih.govresearchgate.net | Promotes apoptosis. |

| Bax | Increased protein level. nih.govresearchgate.net | Promotes apoptosis. |

| p53 | Increased gene expression. nih.gov | Induces cell cycle arrest and apoptosis. |

Effects of this compound on Cell Signaling Cascades (e.g., ERK1/2, AKT, NF-κB)

The cellular effects of pyrazole derivatives are also mediated by their influence on critical cell signaling cascades that regulate inflammation, proliferation, and survival. These pathways, including ERK1/2, AKT, and NF-κB, are often dysregulated in cancer and inflammatory diseases. nih.govresearchgate.netnih.gov

Studies have demonstrated that certain pyrazole compounds can inhibit the activation of the NF-κB signaling pathway. researchgate.net NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, and its inhibition can lead to a significant reduction in inflammatory cytokines. researchgate.netmdpi.com

Furthermore, the PI3K/Akt and MAPK/ERK signaling pathways are central to cell growth and survival. nih.govmdpi.com Novel pyrazolinone derivatives have been found to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells. nih.gov This inhibition can also downregulate downstream effectors like the Raf-1/ERK1/2 cascade. nih.gov Other pyrazole and imidazo-pyrazole compounds have been shown to interfere with ERK1/2 and AKT phosphorylation, demonstrating the ability of this chemical class to modulate multiple key signaling nodes involved in cancer and inflammation. nih.gov

Table 4: Impact of Pyrazole Derivatives on Key Cell Signaling Pathways

| Signaling Pathway | Observed Effect | Cellular Outcome |

|---|---|---|

| NF-κB | Inhibition of activation. researchgate.net | Reduction of pro-inflammatory gene expression. researchgate.net |

| PI3K/AKT | Inhibition of phosphorylation. nih.gov | Inhibition of cell survival signals, induction of apoptosis. nih.gov |

Gene and Protein Expression Profiling in Response to this compound in In Vitro Models

Studies on various pyrazole derivatives often employ techniques like quantitative reverse transcription PCR (qRT-PCR) and Western blotting to assess changes in gene and protein expression in cancer cell lines. For instance, research on other pyrazole compounds has shown modulation of genes and proteins involved in apoptosis, cell cycle regulation, and signal transduction pathways. nih.govwaocp.org

A hypothetical study on this compound would involve treating specific cancer cell lines with the compound and then measuring the expression levels of key genes and proteins.

Table 1: Hypothetical Gene Expression Changes in Response to this compound This table is for illustrative purposes only, as no specific data for this compound exists.

| Gene | Function | Change in Expression | Method of Detection |

|---|---|---|---|

| BCL-2 | Apoptosis Regulator (Anti-apoptotic) | Downregulated | qRT-PCR |

| BAX | Apoptosis Regulator (Pro-apoptotic) | Upregulated | qRT-PCR |

| CDKN1A (p21) | Cell Cycle Inhibitor | Upregulated | qRT-PCR |

| CCND1 (Cyclin D1) | Cell Cycle Regulator | Downregulated | qRT-PCR |

Table 2: Hypothetical Protein Expression Changes in Response to this compound This table is for illustrative purposes only, as no specific data for this compound exists.

| Protein | Function | Change in Expression | Method of Detection |

|---|---|---|---|

| Caspase-3 | Apoptosis Executioner | Increased Activation | Western Blot |

| p-Akt | Cell Survival Signaling | Decreased Phosphorylation | Western Blot |

| p53 | Tumor Suppressor | Upregulated | Western Blot |

Subcellular Localization and Cellular Uptake Research of this compound

Investigating the subcellular localization and cellular uptake is crucial to understanding a compound's mechanism of action. Techniques such as fluorescence microscopy, using either intrinsically fluorescent compounds or fluorescently tagged derivatives, are standard methods. High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) are used to quantify the amount of the compound that has entered the cells. mdpi.comnih.gov

Research into a specific pyrazole derivative would aim to determine where it accumulates within the cell (e.g., nucleus, mitochondria, cytoplasm) and the mechanisms by which it crosses the cell membrane (e.g., passive diffusion, active transport).

Table 3: Hypothetical Cellular Uptake and Localization of this compound This table is for illustrative purposes only, as no specific data for this compound exists.

| Parameter | Finding | Methodology |

|---|---|---|

| Primary Uptake Mechanism | Passive Diffusion | Temperature-dependent uptake assays |

| Primary Subcellular Localization | Mitochondria | Confocal microscopy with fluorescent tag |

| Efflux Pump Interaction | Substrate for P-glycoprotein | Efflux pump inhibitor assays |

Preclinical Efficacy and Pharmacodynamic Research of Pyrazole Derivative 63 in Non Human Models

In Vitro Biological Efficacy Assessments of Pyrazole (B372694) Derivative 63

In vitro studies have explored the biological activities of pyrazole derivative 63 across several therapeutic areas, including oncology and microbiology. These assessments in controlled laboratory environments provide foundational data on the compound's potential efficacy at a cellular level.

Research has identified a specific pyrazole-containing compound, designated Complex 63, with significant anti-proliferative effects. nih.gov This compound is a ruthenium(III) complex featuring a pyrazolopyrimidine ligand. nih.gov

Detailed Research Findings: Complex 63 demonstrated potent antitumor activity when tested against a panel of six different cancer cell lines. nih.gov The half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were found to be in the range of 9.7 to 21.2 µM for all tested cells. nih.gov Notably, the cytotoxicity of Complex 63 in normal HL-7702 liver cells (IC₅₀ = 20.0 µM) was observed to be lower than that of the conventional chemotherapy drug cisplatin (B142131) (IC₅₀ = 19.6 µM), suggesting a degree of selectivity for cancer cells over non-cancerous cells. nih.gov Mechanistic studies revealed that Complex 63 induces apoptosis, or programmed cell death, by modulating the expression of key regulatory proteins; it was found to upregulate cytochrome C, BAX, p53, and Apaf-1 while downregulating Bcl-2. nih.gov

In separate computational research, a library of 63 different pyrazole derivatives was evaluated through 2D-QSAR modeling to predict their anticancer activity against a variety of cell lines, including those from prostate (PC-3) and breast (MDA-MB-231) cancer and melanoma (B16F10). researchgate.net This large-scale screening aimed to identify novel pyrazole structures with enhanced anti-cancer potential based on their predicted pIC50 values. researchgate.net Another in silico study also investigated a library of 63 pyrazole derivatives to assess their potential inhibitory effects against various protein targets implicated in different cancers. nih.gov

Table 1: In Vitro Anti-proliferative Activity of Complex 63

| Compound | Cell Line Panel | IC₅₀ Value (µM) | Comparison Drug | Cytotoxicity in Normal Cells (HL-7702) | Reference |

|---|---|---|---|---|---|

| Complex 63 (Ruthenium(III)-pyrazolopyrimidine) | Six human cancer cell lines | 9.7–21.2 | Cisplatin (IC₅₀ = 19.6 µM in HL-7702) | IC₅₀ = 20.0 µM | nih.gov |

A pyrazole derivative identified as compound 63, specifically 6-amino-4-(2,4-dichlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, was assessed for its antimicrobial properties. meddocsonline.org

Detailed Research Findings: In a study focused on the synthesis of pyrano[2,3-c]pyrazole derivatives, compound 63 was identified as having the most effective antimicrobial activity within its series against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. meddocsonline.org

Table 2: Antimicrobial Activity of this compound

| Compound Name | Target Organisms | Observed Activity | Reference |

|---|---|---|---|

| 6-amino-4-(2,4-dichlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (Compound 63) | Staphylococcus aureus, Bacillus subtilis | Reported as the best antimicrobial activity in the synthesized series. | meddocsonline.org |

The pyrazole scaffold is a core component of well-known anti-inflammatory drugs, such as celecoxib, which functions by selectively inhibiting the COX-2 enzyme. ijpsjournal.comresearchgate.net Numerous studies have investigated various pyrazole derivatives for their anti-inflammatory properties, often using cell-based assays to measure the inhibition of inflammatory mediators. ijpsjournal.comresearchgate.nettandfonline.comnih.govresearchgate.net However, specific research focusing on a compound explicitly named "this compound" for its anti-inflammatory effects in cell-based models was not identified in the reviewed literature.

The potential for pyrazole-based compounds to treat neurodegenerative conditions like Alzheimer's disease has been a subject of scientific inquiry. researchgate.netglobalresearchonline.net Preclinical studies on some derivatives have shown neuroprotective benefits, such as reducing the formation of amyloid-beta plaque and protecting neurons from oxidative stress. researchgate.netnih.gov Despite the general interest in this class of compounds for neuroprotection, no in vitro studies were found that specifically assess the neuroprotective activity of a "this compound".

The available scientific literature did not provide specific information regarding the immunomodulatory properties of a compound identified as "this compound" in cell culture systems.

Advanced Computational and Theoretical Research on Pyrazole Derivative 63

Molecular Dynamics (MD) Simulations of Pyrazole (B372694) Derivative 63 and Protein Complexes

Molecular dynamics (MD) simulations have been instrumental in understanding the stability and dynamic behavior of complexes formed between pyrazole derivatives and their protein targets. nih.govnih.govresearchgate.net In a significant study, a library of 63 novel pyrazole derivatives was investigated for their potential to modulate key protein targets implicated in cancer, including Collapsin Response Mediator Protein 2 (CRMP2), C-RAF, Cytochrome P450 17A1 (CYP17), Vascular Endothelial Growth Factor Receptor (VEGFR), c-KIT, and Histone Deacetylase (HDAC). nih.govnih.govresearchgate.net

Following initial molecular docking to identify the most promising candidates from the 63 derivatives, the best-interacting protein-pyrazole complexes were subjected to extensive 1000 nanosecond (ns) MD simulations. nih.govnih.gov These simulations aimed to evaluate the interaction stability of the complexes in a dynamic state. nih.govnih.gov Key parameters such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (RoG), and protein-ligand contact maps were analyzed. nih.govresearchgate.net The results from these analyses were found to be within acceptable ranges, supporting the structural integrity and stable interaction of the protein-ligand complexes over the simulation period. nih.govresearchgate.net

This detailed computational analysis suggested that specific compounds from the library, namely M33, M36, M72, and M76, could serve as potential inhibitors or modulators for HDAC, C-RAF, CYP72, and VEGFR proteins, respectively. nih.govnih.govmdpi.com Furthermore, another derivative, M74, was identified as a promising dual inhibitor/modulator for both CRMP2 and c-KIT proteins. nih.govresearchgate.netmdpi.com These findings from MD simulations provide a solid foundation for the further optimization of these pyrazole derivatives to enhance their inhibitory activity. nih.govresearchgate.net

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction of Pyrazole Derivative 63

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like pyrazole derivatives. eurasianjournals.com These methods provide insights into the distribution of electrons within a molecule and can predict its chemical behavior. eurasianjournals.com

Key electronic properties that can be determined through quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jmchemsci.com The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of a molecule. jmchemsci.comnih.gov A smaller energy gap suggests that the molecule is more reactive, as it can more easily donate or accept electrons. nih.gov

For instance, in a study of two pyrazole derivatives, Pyz-1 and Pyz-2, DFT calculations at the B3LYP/6–311G++(d,p) level of theory were used to determine their electronic and thermodynamic properties. nih.gov The calculations revealed that Pyz-1 had a smaller HOMO-LUMO gap, indicating it would be more reactive than Pyz-2. nih.gov Such insights are crucial for understanding the potential interactions of pyrazole derivatives with biological targets. While specific quantum chemical calculations for the library of 63 pyrazole derivatives are not extensively detailed in the available literature, the principles of these calculations are fundamental to predicting their reactivity and guiding the design of more potent analogues.

Binding Mode Predictions and Molecular Docking Studies for this compound

Molecular docking is a cornerstone of computational drug discovery, enabling the prediction of how a small molecule, or ligand, binds to the active site of a protein. semanticscholar.org This technique was extensively applied to a library of 63 in-house synthesized pyrazole derivatives to assess their potential as modulators or inhibitors of six key cancer-related protein targets: CRMP2, C-RAF, CYP17, c-KIT, VEGFR, and HDAC. nih.govnih.govresearchgate.net

The primary goal of these docking studies was to identify the most promising compounds from the library by evaluating their binding affinity and interaction profiles with each protein target. nih.govnih.govresearchgate.net The binding affinity, typically expressed as a score in kcal/mol, indicates the strength of the interaction between the ligand and the protein. nih.gov

The docking results were compared with those of known standard drugs for each target protein. nih.govnih.govresearchgate.net For example, the binding affinity of the pyrazole derivatives with C-RAF was compared to the standard drug sorafenib, which had a binding affinity of -10.2 kcal/mol. nih.gov Among the 63 derivatives, compound M36 exhibited the lowest binding affinity score of -9.7 kcal/mol, which was comparable to the standard. nih.gov

Similarly, for VEGFR, the standard drugs sunitinib (B231) and pazopanib (B1684535) showed binding affinities of -10.0 and -9.9 kcal/mol, respectively. nih.gov The pyrazole derivative M76 was identified as a strong candidate with a binding affinity of -9.2 kcal/mol. nih.gov

For the c-KIT protein, compound M74 from the pyrazole library demonstrated a lower binding affinity score (-9.2 kcal/mol) than the standard drug pazopanib (-8.7 kcal/mol), suggesting it could be a more potent inhibitor. nih.gov In the case of CYP17, the binding affinities of the pyrazole derivatives ranged from -3.7 to -10.4 kcal/mol, with compound M72 showing the most potential. nih.gov These scores were compared to the standard drugs galeterone (B1683757) (-11.6 kcal/mol) and olaparib (B1684210) (-11.4 kcal/mol). nih.gov

These comprehensive molecular docking studies successfully identified several pyrazole derivatives with strong binding affinities and favorable interaction profiles, paving the way for further investigation through molecular dynamics simulations and experimental validation. nih.govnih.govresearchgate.net

Computational Approaches for Target Discovery and Network Pharmacology Analysis of this compound

Computational approaches are increasingly vital for identifying the protein targets of small molecules and understanding their broader effects within biological networks. dntb.gov.uanih.gov The study of the 63 pyrazole derivatives serves as a prime example of computational target discovery, where a library of compounds was screened in silico against a panel of known cancer-related proteins to identify potential therapeutic agents. nih.govnih.govresearchgate.net

Network pharmacology is a related computational approach that aims to understand the complex interactions between drugs, their targets, and the broader network of proteins and pathways involved in a disease. nih.gov This is achieved by constructing and analyzing protein-protein interaction networks. nih.gov Tools such as the STRING database and software like Cytoscape are employed to build these networks and identify "hub" proteins that play a critical role in the disease process. nih.gov

While a specific network pharmacology analysis for the library of 63 pyrazole derivatives has not been detailed, the initial target discovery provides a starting point for such an investigation. By identifying the direct targets of these compounds (CRMP2, C-RAF, CYP17, c-KIT, VEGFR, and HDAC), a network pharmacology study could elucidate the downstream effects of their modulation and predict potential synergistic or off-target effects. This holistic view of a compound's interactions within a biological system is crucial for developing safer and more effective therapies. nih.gov

De Novo Design and Library Generation for this compound Analogues

De novo design is a computational strategy used to generate novel molecular structures with desired properties, often by building them atom-by-atom or fragment-by-fragment within the binding site of a target protein. This approach is particularly useful for optimizing lead compounds to improve their potency and selectivity.

The computational studies on the library of 63 pyrazole derivatives have highlighted the need for further optimization of the identified lead compounds (M33, M36, M72, M74, and M76) to enhance their inhibitory activity against their respective protein targets. nih.govresearchgate.net This sets the stage for the application of de novo design and the generation of new analogue libraries.

By using the binding modes of the most promising pyrazole derivatives as a template, computational methods can be employed to design new analogues with modified chemical structures. These modifications could involve adding or substituting functional groups to improve interactions with key amino acid residues in the protein's active site, thereby increasing binding affinity and inhibitory potency. The generation of a focused library of these new analogues would allow for a more targeted screening effort, accelerating the discovery of next-generation pyrazole-based therapeutics.

Analytical and Characterization Methodologies in Pyrazole Derivative 63 Research Beyond Basic Identification and Physical Properties

Development of Quantitative Analytical Methods for Pyrazole (B372694) Derivative 63 in Research Matrices

The quantification of "Pyrazole derivative 63" in various research matrices, such as cell lysates, animal tissues, and in vitro assay samples, is critical for understanding its pharmacokinetic and pharmacodynamic properties. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) stands as a primary technique for this purpose.

For the analysis of pyrazole derivatives in biological samples like plasma and tissue homogenates, a validated reverse-phase HPLC (RP-HPLC) method is often developed. ijcpa.innih.gov This typically involves protein precipitation to remove interfering macromolecules, followed by chromatographic separation and detection. For instance, in studies involving similar compounds, plasma samples are treated with a cold acetonitrile/methanol (B129727) mixture to precipitate proteins. nih.gov The resulting supernatant is then analyzed.

To ensure accuracy and precision, such methods are validated for linearity, limit of quantification (LOQ), accuracy, and precision. A typical calibration curve for a pyrazole derivative might range from 0.1 to 10 µg/mL, with an LOQ around 0.02 µg/mL. nih.gov The specificity of the method is confirmed by analyzing blank matrix samples to ensure no interference from endogenous components at the retention time of the analyte. ijcpa.in

In the context of cell-based assays, quantitative analysis of cellular components in response to treatment with a compound like "this compound" can be performed using techniques such as the NanoString nCounter® platform. This method allows for the direct measurement of mRNA levels in cell lysates without the need for enzymatic reactions, providing a quantitative profile of gene expression changes induced by the compound. nih.gov

Table 1: Illustrative Parameters for a Validated RP-HPLC Method for Pyrazole Derivative Quantification

| Parameter | Typical Value/Range |

| Column | C18 (e.g., Eclipse XDB-C18, 250 mm x 4.6 mm, 5 µm) ijcpa.in |

| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., methanol or acetonitrile) ijcpa.in |

| Flow Rate | 1.0 mL/min ijcpa.in |

| Detection | UV at a specific wavelength (e.g., 206 nm) or Mass Spectrometry (MS) ijcpa.in |

| Linearity Range | 0.1 - 10 µg/mL nih.gov |

| Limit of Quantification (LOQ) | ~0.02 µg/mL nih.gov |

| Sample Preparation | Protein precipitation with acetonitrile/methanol nih.gov |

Advanced Spectroscopic Techniques for Probing this compound Interactions and Conformational Dynamics

Advanced spectroscopic techniques are indispensable for elucidating the interactions of "this compound" with biological targets and for understanding its conformational dynamics. Nuclear Magnetic Resonance (NMR) spectroscopy and advanced mass spectrometry are at the forefront of these investigations.

NMR for Binding Studies: NMR spectroscopy is a powerful tool for studying ligand-protein interactions. For pyrazole derivatives, 1D and 2D NMR techniques can determine binding constants, stoichiometry, and the geometry of the complex. mdpi.com For example, ¹H NMR can be used to monitor changes in the chemical shifts of the ligand or protein upon binding. semanticscholar.org In studies of pyrazole sulfonamide derivatives, 2D ROESY experiments have been used to confirm the inclusion of parts of the molecule within a cyclodextrin (B1172386) cavity, providing detailed structural information about the complex. mdpi.com

For fluorinated derivatives, ¹⁹F-NMR offers a sensitive method for detecting ligand binding, even when changes in other spectroscopic signals are minimal. nih.gov This technique can provide insights into the binding affinity and the environment of the fluorine atom within the binding pocket. nih.gov

Advanced Mass Spectrometry for Metabolite Identification: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS/MS), is the gold standard for identifying metabolites of compounds like "this compound" in biological samples. jst.go.jp This technique allows for the accurate mass determination of parent compounds and their metabolites, facilitating their structural elucidation. In studies of pyrazole metabolism, gas chromatography-mass spectrometry (GC-MS) has also been employed to identify hydroxylated and conjugated derivatives in urine. ekb.eg The use of stable isotope-labeled analogues can greatly aid in the assignment of metabolite structures. ekb.eg

Table 2: Spectroscopic Techniques for Interaction and Metabolite Studies

| Technique | Application | Information Obtained |

| 1D/2D NMR (¹H, ¹³C, ROESY) | Studying ligand-protein/cyclodextrin binding | Binding site, stoichiometry, binding constant, conformational changes mdpi.comsemanticscholar.org |

| ¹⁹F-NMR | Probing binding of fluorinated analogues | Ligand binding affinity, local electronic environment nih.gov |

| LC-MS/MS (High Resolution) | Metabolite identification in biological fluids | Accurate mass and fragmentation patterns for structural elucidation of metabolites nih.govjst.go.jp |

| GC-MS | Analysis of volatile or derivatized metabolites | Identification of metabolic products in urine and other matrices ekb.eg |

Chromatographic Separations and Purity Assessment Methods for Research Batches of this compound

The purity of research batches of "this compound" is paramount for the reliability of biological data. Chromatographic methods are central to both the purification and the final purity assessment of the synthesized compound.

Purification: Column chromatography using silica (B1680970) gel is a standard method for the purification of newly synthesized pyrazole derivatives. derpharmachemica.comnih.gov The choice of eluent system is optimized to achieve the best separation of the target compound from by-products and unreacted starting materials. Flash chromatography is also frequently used for efficient purification. frontiersin.org

Purity Assessment: The purity of the final compound is typically assessed using High-Performance Liquid Chromatography (HPLC). frontiersin.org An analytical HPLC method is developed, often using a C18 reverse-phase column, and the compound is detected by UV absorbance. The purity is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram. Thin-layer chromatography (TLC) is also used for monitoring reaction progress and as a preliminary check of purity. derpharmachemica.comresearchgate.net

For chiral pyrazole derivatives, enantioselective HPLC methods are developed using chiral stationary phases (CSPs) to separate enantiomers and determine enantiomeric purity. mdpi.com

Table 3: Common Chromatographic Methods for Pyrazole Derivatives

| Method | Purpose | Stationary Phase | Mobile Phase Example |

| Column Chromatography | Purification | Silica Gel derpharmachemica.comnih.gov | Hexane/Ethyl Acetate mixtures |

| Flash Chromatography | Purification | Silica Gel frontiersin.org | Varies based on compound polarity |

| Analytical HPLC | Purity Assessment | C18 Reverse-Phase ijcpa.in | Acetonitrile/Water or Methanol/Water with additives like TFA ijcpa.in |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring, Purity Check | Silica Gel F254 researchgate.net | Varies, e.g., Chloroform/Ethyl Acetate researchgate.net |

| Chiral HPLC | Enantiomeric Separation/Purity | Polysaccharide-based CSPs mdpi.com | Normal or polar organic modes mdpi.com |

Crystallographic Analysis of this compound and its Biological Complexes

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of a compound and its complexes with biological targets. researchgate.netacs.org For novel pyrazole derivatives, obtaining a crystal structure provides unequivocal proof of its constitution, configuration, and conformation. sci-hub.st

In the context of "this compound" and its analogues, crystallographic analysis can reveal:

The precise geometry of the pyrazole ring and its substituents.

Intermolecular interactions in the solid state, such as hydrogen bonding, which can influence physical properties. acs.org

The binding mode of the derivative when co-crystallized with a protein target, showing the specific amino acid residues involved in the interaction and the conformation of the ligand in the active site.

The process involves growing single crystals of the compound, which can be a challenging step, often requiring screening of various solvents and crystallization conditions. Once suitable crystals are obtained, they are analyzed using an X-ray diffractometer to collect diffraction data, which is then used to solve and refine the crystal structure. acs.org For pyrazole derivatives that are difficult to crystallize due to poor solubility, this technique is particularly valuable for structural confirmation. researchgate.net

Emerging Research Avenues and Translational Perspectives for Pyrazole Derivative 63

Discovery of Novel Biological Activities Beyond Current Indications for Pyrazole (B372694) Derivative 63

While Pyrazole derivative 63 (erdafitinib) is an established FGFR inhibitor, the broader class of pyrazole-containing compounds exhibits a remarkable spectrum of biological activities. nih.govresearchgate.net These diverse pharmacological properties suggest potential for discovering novel activities for derivative 63 beyond its current application in oncology. Investigating these avenues could unlock new therapeutic uses.

Many pyrazole derivatives have demonstrated significant anti-inflammatory effects. nih.gov Some analogues function as selective COX-2 inhibitors, a mechanism central to many non-steroidal anti-inflammatory drugs (NSAIDs). nih.govfrontiersin.org Additionally, certain pyrazole compounds have been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammatory gene expression, thereby reducing the production of pro-inflammatory cytokines like IL-6 and TNF-α. researchgate.net Given these precedents, exploring the anti-inflammatory potential of this compound is a logical next step.

Furthermore, the pyrazole scaffold is a common feature in molecules with antimicrobial and antiviral properties. researchgate.netnih.gov Research has identified pyrazole derivatives with activity against various bacterial and fungal strains, including E. coli, S. aureus, and C. albicans. nih.gov Some have also shown promise against viruses such as Hepatitis A and Herpes Simplex Virus type-1. nih.gov Another area of growing interest is the antioxidant capacity of pyrazole derivatives, with some compounds showing an ability to block the production of reactive oxygen species (ROS), inhibit NADPH oxidase activity, and protect against lipid peroxidation. mdpi.com

| Potential Biological Activity | Mechanism/Target Observed in Other Pyrazoles | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Anti-inflammatory | COX-2 Inhibition, NF-κB Pathway Inhibition | Autoimmune Disorders, Chronic Inflammation | nih.govresearchgate.net |

| Antimicrobial | Inhibition of bacterial or fungal growth | Infectious Diseases | researchgate.netnih.gov |

| Antiviral | Inhibition of viral replication (e.g., Hepatitis A, HSV-1) | Viral Infections | nih.gov |

| Antioxidant | ROS scavenging, NADPH oxidase inhibition | Diseases linked to Oxidative Stress | mdpi.com |

| Neuroprotective | MAO-B Inhibition | Neurodegenerative Diseases (e.g., Alzheimer's) | nih.gov |

Repurposing Investigations for this compound

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers an efficient strategy to expand the clinical utility of approved compounds. The diverse bioactivity of the pyrazole family of compounds makes this compound a candidate for such investigations. researchgate.netmdpi.com Its established mechanism as an FGFR inhibitor already provides a basis for exploring its use in other FGFR-driven diseases beyond bladder cancer.

However, repurposing efforts can also be guided by the secondary activities observed in related pyrazole compounds. For instance, the demonstrated anti-inflammatory and antioxidant effects of some pyrazoles could warrant investigation of derivative 63 in chronic inflammatory diseases or conditions associated with oxidative stress. frontiersin.orgmdpi.com Similarly, the anticancer activity of pyrazole derivatives is not limited to FGFR inhibition; various analogues have been shown to induce apoptosis and interfere with other signal transduction pathways involved in cancer progression. researchgate.net A systematic screening of this compound against a panel of cancer cell lines with different genetic backgrounds could reveal unexpected sensitivities and open up new oncology indications.

Formulation Research for Enhanced Preclinical Efficacy of this compound (e.g., solubility enhancement for in vitro or animal studies)

A significant challenge in the preclinical and clinical development of many heterocyclic compounds, including pyrazole derivatives, is poor aqueous solubility. nih.gov Low solubility can hinder in vitro assays and lead to poor absorption and low bioavailability in animal studies, complicating the interpretation of efficacy data. nih.govmdpi.com Therefore, formulation research is critical for unlocking the full therapeutic potential of this compound.

Several advanced techniques can be employed to enhance the solubility and dissolution rate of poorly soluble drugs. impactfactor.org These methods focus on altering the physical state of the drug or creating carrier systems to improve its interaction with aqueous media.

Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix. This approach has been successfully used to increase the solubility and dissolution rate of drugs with poor water solubility. mdpi.com

Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer scale dramatically increases the surface area available for dissolution. impactfactor.org Encapsulating the drug in nanosized reservoirs is another promising strategy. For instance, a water-insoluble pyrazole derivative has been successfully encapsulated within dendrimers, creating water-soluble nanoparticles without the need for surfactants. nih.gov

Complexation: The formation of complexes with other molecules, such as cyclodextrins, can effectively enhance the solubility of a hydrophobic drug. mdpi.com This method creates a host-guest inclusion complex where the insoluble drug is housed within the hydrophobic cavity of the cyclodextrin (B1172386), while the hydrophilic exterior of the cyclodextrin renders the complex water-soluble.

| Technique | Principle | Potential Advantage for Preclinical Studies | Reference |

|---|---|---|---|

| Solid Dispersion | Dispersing the drug in an amorphous state within a polymer carrier. | Improved dissolution rate and bioavailability. | mdpi.com |

| Dendrimer Encapsulation | Encapsulating the drug within hyperbranched polymer nanoparticles. | Creates stable, water-soluble formulations without harmful solvents or surfactants. | nih.gov |

| Cyclodextrin Complexation | Formation of an inclusion complex with a cyclodextrin host molecule. | Increases apparent solubility and can improve stability. | mdpi.com |

| Particle Size Reduction (Micronization/Nanonization) | Increasing the surface area of the drug particles. | Faster dissolution, leading to improved absorption. | impactfactor.org |

Future Directions in this compound Synthesis and Derivatization

The synthesis of the pyrazole core is well-established, with classical methods like the Knorr pyrazole synthesis involving the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. nih.gov However, modern synthetic chemistry offers new, more efficient, and versatile strategies for creating novel derivatives of this compound. mdpi.com These advanced methods can facilitate the exploration of structure-activity relationships (SAR) and the development of next-generation compounds with improved potency, selectivity, or pharmacokinetic properties.

Future synthetic efforts could focus on several key areas:

Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form complex products, offering high atom economy and efficiency. MCRs have been developed for the green and rapid synthesis of substituted pyrazoles. mdpi.com

Catalysis: The use of transition-metal catalysts (e.g., copper, iodine) has enabled novel cyclization pathways for pyrazole synthesis under mild conditions. mdpi.comnih.gov These methods can provide access to pyrazole structures that are difficult to obtain through traditional means.

Functionalization of the Pyrazole Core: Beyond synthesizing the core ring, future work will involve the strategic functionalization at different positions of the pyrazole scaffold. mdpi.comchim.it Techniques like Vilsmeier-Haack reactions can introduce key functional groups, such as aldehydes, which serve as handles for further derivatization to build molecular complexity and fine-tune biological activity. mdpi.com

The goal of derivatization would be to create analogues of this compound that could possess enhanced secondary activities (e.g., improved anti-inflammatory profile) or a modified selectivity profile against different kinase targets.

Integration of this compound Research into Systems Biology and Omics Frameworks

To gain a comprehensive understanding of the biological effects of this compound, it is essential to move beyond single-target analyses and adopt a systems-level perspective. nih.gov Systems biology, which integrates multiple layers of biological information ("omics"), provides a holistic view of how a drug perturbs cellular networks. frontiersin.orgrsc.org

Integrating omics data can elucidate the complete mechanism of action, identify biomarkers for patient response, and uncover potential off-target effects or resistance mechanisms. nih.gov

Transcriptomics (RNA-Seq): Can reveal how this compound alters gene expression patterns downstream of FGFR inhibition and can also identify unexpected changes in other signaling pathways.

Proteomics: Provides a snapshot of the changes in protein levels and post-translational modifications (e.g., phosphorylation) upon treatment, confirming target engagement and revealing effects on the broader kinome.

Metabolomics: Measures changes in small-molecule metabolites, offering insights into how the drug affects cellular metabolism, which is often reprogrammed in cancer.

By integrating these datasets, researchers can construct comprehensive models of the drug's impact on the biological system. frontiersin.org This multi-omics approach is crucial for understanding the full therapeutic potential of this compound, identifying new repurposing opportunities, and developing more effective combination therapies. nih.govrsc.org

Q & A

Q. What are the common synthetic pathways for preparing pyrazole derivatives, and how are they optimized for yield and purity?

Pyrazole derivatives are typically synthesized via cyclocondensation reactions involving hydrazine derivatives (e.g., hydrazides or phenylhydrazines) with α,β-unsaturated carbonyl compounds or diketones. For instance, hydrazine hydrate reacts with ethyl acetoacetate under reflux in ethanol to form pyrazole cores, followed by recrystallization for purification . Yield optimization often involves adjusting solvent systems (e.g., 1,4-dioxane/DMF mixtures) and reaction times, with yields ranging from 40% to >80% depending on substituent complexity . Structural confirmation employs IR, NMR, and LC-MS to validate the absence of nitrile groups and presence of NH/CH pyrazole signals .

Q. How is the antioxidant activity of pyrazole derivatives methodologically evaluated in vitro?

Antioxidant activity is assessed using radical scavenging assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2’-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid). Dose-response curves are generated (e.g., 4.6–100 μg/mL), with IC50 values calculated to compare potency. For example, a curcumin-pyrazole derivative showed IC50 values of 40.37 μg/mL (DPPH) and 19.26 μg/mL (ABTS), highlighting assay-dependent variability due to radical stabilization mechanisms .

Q. What methodologies are used to evaluate the antimicrobial activity of pyrazole derivatives?

Antimicrobial efficacy is tested via minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., Staphylococcus aureus). Advanced studies combine time-kill kinetics and molecular docking to correlate activity with enzyme inhibition (e.g., DNA gyrase or MTAN). Pyrazole derivatives like compound H showed binding stability in 5 ns molecular dynamics simulations, with E-model scores comparable to established inhibitors (e.g., Formycin A at -112.43) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data for pyrazole derivatives?

SAR analysis identifies critical substituents influencing activity. For example, ester moieties in pyrazole derivatives (e.g., compound 10a) enhance potency (IC50 = 4.03 μM) but reduce hydrolytic stability. Replacing esters with non-hydrolyzable isosteres (e.g., ketones or alkenes) balances activity and stability, as shown in accelerated degradation studies using HPLC . Contradictory IC50 values across assays (e.g., DPPH vs. ABTS) are resolved by evaluating electron-donating groups’ radical stabilization efficiency .

Q. What experimental and computational strategies validate pyrazole derivatives’ binding modes to therapeutic targets?

Molecular docking (e.g., AutoDock Vina) compares pyrazole derivatives’ binding poses with co-crystallized inhibitors (e.g., Formycin A in S. aureus MTAN). Key interactions (hydrogen bonds, π-π stacking) are validated via 100 ns molecular dynamics (MD) simulations, monitoring root-mean-square deviation (RMSD) to confirm complex stability. For PCW-1001, transcriptome analysis post-treatment revealed downregulation of DNA repair genes (e.g., BRCA1), supporting radiosensitization mechanisms .

Q. How are hydrolytic stability challenges addressed in pyrazole-based prodrug design?

Stability is assessed via pH-dependent degradation studies (e.g., PBS buffer at 37°C) monitored by LC-MS. Ester derivatives (e.g., compound 3) show rapid hydrolysis (t1/2 = 2 h), while isosteric replacements (e.g., compound 14 with alkene groups) extend t1/2 to >24 h. QSAR models correlate logP and Hammett constants with stability, guiding synthetic prioritization .

Q. What integrated approaches combine pyrazole synthesis with pharmacological testing in cancer research?

Hybrid methodologies synthesize pyrazole-thiazolo[4,5-b]pyridine conjugates, followed by in vitro cytotoxicity screening (MTT assays on triple-negative breast cancer cells). In vivo xenograft models (e.g., BALB/c mice) assess tumor regression, while RNA-seq identifies pathways like apoptosis (e.g., caspase-3 activation) and DNA damage response (γH2AX foci quantification) .

Methodological Notes

- Data Contradictions : Discrepancies in IC50 values across assays (e.g., ABTS vs. DPPH) require mechanistic validation using electron paramagnetic resonance (EPR) to track radical quenching kinetics .

- Advanced Characterization : Use synchrotron XRD for crystallographic validation of docking-predicted binding modes .

- Stability Protocols : Accelerated stability testing (40°C/75% RH) over 30 days predicts shelf-life for preclinical candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.